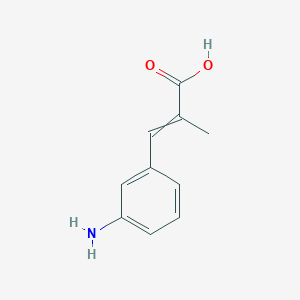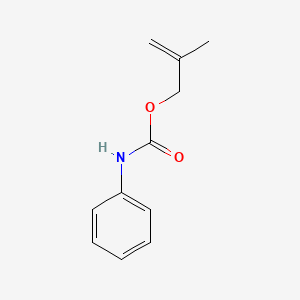
2-Ethoxy-4-(2-(2-methoxybenzoyl)carbohydrazonoyl)phenyl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxy-4-(2-(2-methoxybenzoyl)carbohydrazonoyl)phenyl benzoate: is a chemical compound with the molecular formula C24H22N2O5 benzoates
Chemical Formula: C24H22N2O5
CAS Number: 357298-17-0
Molecular Weight: 418.453 g/mol
Preparation Methods
Synthetic Routes:: Unfortunately, detailed synthetic routes for this specific compound are scarce in the literature. it likely involves the condensation of appropriate precursors under specific conditions.
Industrial Production Methods:: Industrial-scale production methods are proprietary and not widely disclosed. Researchers typically synthesize this compound on a smaller scale for scientific investigations.
Chemical Reactions Analysis
Reactivity::
Oxidation: Undergoes oxidation reactions, potentially leading to the formation of various oxidation products.
Reduction: May be reduced to yield different derivatives.
Substitution: Substituent groups can be replaced via substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles (e.g., amines, alkoxides) in appropriate solvents.
Major Products:: The specific products formed during these reactions would depend on the reaction conditions and the substituents involved.
Scientific Research Applications
Chemistry::
Building Block: Used in the synthesis of more complex molecules due to its unique structure.
Photophysical Studies: Investigated for its photophysical properties (absorption, emission, fluorescence).
Bioactivity Screening: Assessed for potential biological activities (e.g., antimicrobial, antitumor).
Drug Development: Explored as a lead compound for drug development.
Materials Science: Used in the design of functional materials (e.g., liquid crystals, polymers).
Dyes and Pigments: Potential application in dyes and pigments due to its aromatic structure.
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, but further studies are needed to elucidate these mechanisms fully.
Comparison with Similar Compounds
While detailed comparisons are challenging without specific analogs, this compound’s unique structure sets it apart. Similar compounds may include other benzoates or hydrazones.
Remember that this information is based on available data, and further research may reveal additional insights
Properties
CAS No. |
357298-17-0 |
|---|---|
Molecular Formula |
C24H22N2O5 |
Molecular Weight |
418.4 g/mol |
IUPAC Name |
[2-ethoxy-4-[(E)-[(2-methoxybenzoyl)hydrazinylidene]methyl]phenyl] benzoate |
InChI |
InChI=1S/C24H22N2O5/c1-3-30-22-15-17(13-14-21(22)31-24(28)18-9-5-4-6-10-18)16-25-26-23(27)19-11-7-8-12-20(19)29-2/h4-16H,3H2,1-2H3,(H,26,27)/b25-16+ |
InChI Key |
WHUIVGGKVASSAA-PCLIKHOPSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=CC=C2OC)OC(=O)C3=CC=CC=C3 |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CC=CC=C2OC)OC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Ethyl-2-((2-mesityl-2-oxoethyl)thio)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12011384.png)

![5-(2,4-dichlorophenyl)-4-{[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12011399.png)
![3-{(Z)-[3-(4-Fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-furylmethyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B12011402.png)






![2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B12011477.png)
![N-[(E)-benzylideneamino]tetradecanamide](/img/structure/B12011483.png)
![2-Methoxy-4-{(E)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 3-methylbenzoate](/img/structure/B12011489.png)
![4-[(2,5-dimethoxyphenyl)methyl]-3,4,8,8a-tetramethyl-1,2,3,4a,5,6-hexahydronaphthalene](/img/structure/B12011494.png)
